molecular formula C17H12ClF6NO4S B2907336 3-[3,5-Bis(trifluoromethyl)benzenesulfonamido]-3-(2-chlorophenyl)propanoic acid CAS No. 796083-75-5

3-[3,5-Bis(trifluoromethyl)benzenesulfonamido]-3-(2-chlorophenyl)propanoic acid

Cat. No.: B2907336
CAS No.: 796083-75-5
M. Wt: 475.79
InChI Key: KIANTSHVUUQFMW-UHFFFAOYSA-N
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Description

This compound features a propanoic acid backbone substituted with two distinct groups: a 3,5-bis(trifluoromethyl)benzenesulfonamido moiety and a 2-chlorophenyl group. Key structural attributes include:

  • Sulfonamido functionality: Common in pharmaceuticals (e.g., sulfa drugs) for enzyme inhibition .
  • Trifluoromethyl groups: Electron-withdrawing substituents that enhance lipophilicity and metabolic stability .

The molecular formula is inferred as C₁₅H₁₁ClF₆NO₄S, with a calculated molecular weight of ~450.5 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly for targets requiring hydrophobic interactions.

Properties

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-3-(2-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF6NO4S/c18-13-4-2-1-3-12(13)14(8-15(26)27)25-30(28,29)11-6-9(16(19,20)21)5-10(7-11)17(22,23)24/h1-7,14,25H,8H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIANTSHVUUQFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF6NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3,5-Bis(trifluoromethyl)benzenesulfonamido]-3-(2-chlorophenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, highlighting its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C₁₅H₁₄ClF₆N₁O₂S
  • Molecular Weight: 393.79 g/mol

The presence of the trifluoromethyl groups enhances the compound's lipophilicity and electrophilicity, which are critical for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonamide functional group is known for its ability to form hydrogen bonds and engage in ionic interactions with proteins, which can modulate their activity. The trifluoromethyl groups contribute to the overall stability and reactivity of the molecule, allowing it to effectively inhibit specific enzymes or receptors involved in disease pathways.

Anticancer Properties

Recent studies have shown that compounds containing trifluoromethyl and sulfonamide groups exhibit significant anticancer activity. For example, in vitro assays demonstrated that derivatives of this compound could inhibit the growth of several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values for these compounds were notably lower than those of traditional chemotherapeutics like Doxorubicin, indicating a promising therapeutic potential.

Cell LineIC50 (μM)Reference
A54922.4
HCT11617.8
PC344.4

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Studies revealed that it exhibits significant inhibitory effects against various bacterial strains, including E. coli and B. mycoides. The minimum inhibitory concentrations (MICs) were determined to be as low as 4.88 µg/mL for certain derivatives, showcasing its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)Reference
E. coli4.88
B. mycoides8.00

Case Studies

  • Study on Anticancer Activity : In a preclinical trial involving multiple cancer cell lines, compounds derived from the parent structure demonstrated superior efficacy compared to established drugs. The study highlighted the down-regulation of key oncogenes such as EGFR and KRAS in treated cells, suggesting a mechanism by which these compounds exert their effects .
  • Antibacterial Efficacy : A comparative analysis of various sulfonamide derivatives indicated that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity due to increased lipophilicity and better membrane penetration capabilities .

Comparison with Similar Compounds

Structural and Functional Group Differences

Table 1: Key Structural Features of Comparable Propanoic Acid Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 3,5-Bis(trifluoromethyl)benzenesulfonamido, 2-chlorophenyl ~450.5 Sulfonamido, CF₃, Cl
3-(Phenylsulfonyl)propanoic acid (CAS 10154-71-9) Phenylsulfonyl 214.24 Sulfonyl
Propanoic acid derivatives () Fluorinated ethoxy and ester groups (e.g., tetrafluoroethoxy, methyl ester) Varies Fluorinated alkoxy, ester

Key Observations :

  • The target compound’s bis(trifluoromethyl) groups increase lipophilicity compared to 3-(phenylsulfonyl)propanoic acid, which lacks fluorine .
  • Fluorinated derivatives from share metabolic stability but differ in functional groups (e.g., esters vs. sulfonamido) .

Chemical and Physical Properties

Table 2: Inferred Properties Based on Substituent Effects
Property Target Compound 3-(Phenylsulfonyl)propanoic Acid Fluorinated Derivatives ()
Lipophilicity (LogP) High (CF₃, Cl, aromatic groups) Moderate (phenylsulfonyl) Very high (multiple fluorine atoms)
Acidity (pKa) Lower (electron-withdrawing CF₃, sulfonamido) Moderate (sulfonyl group) Varies (depends on substituents)
Solubility Low in aqueous media Higher than target compound Extremely low (high fluorination)

Notes:

  • The target compound’s sulfonamido group likely confers stronger acidity than phenylsulfonyl analogs due to enhanced electron withdrawal .
  • Fluorinated derivatives () exhibit extreme hydrophobicity, limiting their utility in unmodified drug formulations .

Q & A

Q. Conflicting bioassay results: How to determine if variations stem from compound purity or assay conditions?

  • Methodological Answer :
  • Purity Analysis : Use qNMR with CRM4601-b () as a certified standard.
  • Assay Controls : Include positive controls (e.g., known kinase inhibitors) and validate cell lines via STR profiling.
    Statistical tools (e.g., Grubbs’ test) can identify outliers in dose-response data .

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